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An In-Depth Technical Guide to 4,4-Dimethylimidazolidin-2-one (CAS: 24572-33-6): A

Versatile Scaffold for Chemical and Pharmaceutical Research

Abstract
This technical guide provides a comprehensive overview of 4,4-Dimethylimidazolidin-2-one
(CAS No. 24572-33-6), a heterocyclic compound featuring a cyclic urea core. We delve into its

fundamental physicochemical and spectroscopic properties, explore plausible synthetic routes,

and discuss its established and potential applications, particularly as a structural scaffold in

medicinal chemistry and drug development. The strategic placement of a gem-dimethyl group

at the C4 position imparts unique steric and electronic properties, making it a valuable building

block for creating novel molecular architectures. This document is intended for researchers,

chemists, and drug development professionals seeking to leverage the unique characteristics

of this compound in their work.

Introduction: The Imidazolidinone Core and the
Significance of 4,4-Dimethyl Substitution
The imidazolidinone ring is a five-membered heterocycle containing two nitrogen atoms and a

carbonyl group. This structural motif is considered a "privileged scaffold" in medicinal chemistry

due to its combination of rigidity, hydrogen bonding capabilities (both donor and acceptor), and

metabolic stability. Imidazolidinone derivatives have been identified as potent agents against a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1604564?utm_src=pdf-interest
https://www.benchchem.com/product/b1604564?utm_src=pdf-body
https://www.benchchem.com/product/b1604564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


range of biological targets, including viruses and enzymes involved in inflammatory processes.

[1][2]

4,4-Dimethylimidazolidin-2-one distinguishes itself through the presence of a gem-dimethyl

group at the carbon atom adjacent to one of the ring nitrogens. This structural feature is not

merely a passive substituent; it introduces significant local steric hindrance, which can be

strategically exploited to:

Influence the conformational preferences of larger molecules built upon this scaffold.

Protect adjacent functional groups from metabolic degradation.

Provide a well-defined three-dimensional architecture for probing interactions with biological

macromolecules.

This guide will systematically explore the properties and potential of this specific derivative,

providing a foundation for its application in advanced chemical synthesis and research.

Caption: Chemical structure of 4,4-Dimethylimidazolidin-2-one.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to

its effective use in a research setting.

Physicochemical Properties
The key identifying and physical properties of 4,4-Dimethylimidazolidin-2-one are

summarized below.
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Property Value Source(s)

CAS Number 24572-33-6 [3][4][5][6][7]

Molecular Formula C₅H₁₀N₂O [3][4][8]

Molecular Weight 114.15 g/mol [3][4][8]

IUPAC Name 4,4-dimethylimidazolidin-2-one [3][8]

Synonyms
4,4-dimethyl-2-imidazolidinone,

NSC 30468
[3][4][6]

Melting Point
235°C (reported with

methanol)
[6][9]

Density ~1.12 g/cm³ (estimated) [8]

Spectroscopic Characterization
Spectroscopic data provides an unambiguous confirmation of the molecular structure. The

expected spectral features are crucial for reaction monitoring and quality control.

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the proton spectrum is expected to be

simple and highly informative.[8]

A singlet at approximately δ 1.35 ppm integrating to 6H corresponds to the two chemically

equivalent methyl groups (C(CH₃)₂).

A singlet around δ 3.45 ppm integrating to 2H represents the methylene protons (-CH₂-N).

A broad singlet near δ 8.20 ppm integrating to 2H (or two separate signals depending on

exchange rates) arises from the two amide protons (-NH). The choice of DMSO-d₆ as a

solvent is key, as its hydrogen-bond accepting nature slows the exchange of the acidic NH

protons, allowing them to be observed more clearly than in solvents like chloroform-d.

¹³C NMR (Carbon NMR): The carbon spectrum further validates the structure with three

distinct signals.[8]

A signal around δ 22.1 ppm for the two equivalent methyl carbons.
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A quaternary carbon signal near δ 48.5 ppm for the C4 carbon (C(CH₃)₂).

A downfield signal around δ 158.9 ppm characteristic of the carbonyl carbon (C=O) in the

urea moiety.

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

[8]

A strong, sharp absorption band around ~1700 cm⁻¹ is indicative of the C=O (carbonyl)

stretch of the cyclic urea.

A broad band in the region of ~3300 cm⁻¹ corresponds to the N-H stretching vibrations of

the secondary amine groups.

Experimental Protocol: NMR Sample Preparation and
Analysis
This protocol ensures the acquisition of a high-quality ¹H NMR spectrum for structural

verification.

Preparation: Accurately weigh 5-10 mg of 4,4-Dimethylimidazolidin-2-one into a clean, dry

vial.

Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use

of DMSO-d₆ is crucial for dissolving the polar compound and resolving the N-H proton

signals.

Transfer: Vortex the vial until the solid is completely dissolved. Transfer the solution to a

standard 5 mm NMR tube.

Acquisition: Place the sample in the NMR spectrometer. Acquire a standard proton spectrum,

ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

Validation: Process the spectrum (Fourier transform, phase correction, and baseline

correction). Integrate the signals and assign the chemical shifts. The resulting spectrum

should match the reference data: three singlets with an integration ratio of 6:2:2, confirming

the identity and purity of the compound.
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Synthesis and Derivatization Strategies
The synthesis of imidazolidinones typically involves the cyclization of a 1,2-diamine with a one-

carbon carbonyl equivalent.

Proposed Synthetic Pathway
A reliable and scalable synthesis of 4,4-Dimethylimidazolidin-2-one can be achieved through

the reaction of 2-methylpropane-1,2-diamine with a suitable carbonylating agent such as 1,1'-

Carbonyldiimidazole (CDI). This method is often preferred over older methods using phosgene

or its derivatives due to significantly higher safety and milder reaction conditions.

2-Methylpropane-1,2-diamine

Cyclocondensation

THF, RT to Reflux

1,1'-Carbonyldiimidazole (CDI)

4,4-Dimethylimidazolidin-2-one

Imidazole (2 equiv.)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4,4-Dimethylimidazolidin-2-one.

Experimental Protocol: Synthesis via CDI Cyclization
This protocol describes a self-validating laboratory-scale synthesis.

Reaction Setup: To a solution of 2-methylpropane-1,2-diamine (1.0 eq) in anhydrous

tetrahydrofuran (THF, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer and

nitrogen inlet, add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room

temperature. The use of a slight excess of CDI ensures complete conversion of the diamine.

Reaction Execution: Stir the reaction mixture at room temperature for 1 hour, then heat to

reflux for 4-6 hours.

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography

(TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance
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of the starting diamine spot and the appearance of a new, less polar product spot indicates

reaction completion.

Workup: Cool the reaction mixture to room temperature. Remove the THF under reduced

pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL). The aqueous

wash removes the imidazole byproduct.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo. The crude product can be purified by recrystallization from an

appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 4,4-
Dimethylimidazolidin-2-one as a crystalline solid.

Confirmation: Confirm the identity and purity of the final product using NMR spectroscopy

and melting point analysis as described in Section 2.

Applications in Research and Drug Development
While specific large-scale industrial applications for 4,4-Dimethylimidazolidin-2-one are not

widely documented, its value lies in its potential as a versatile building block for creating more

complex and biologically active molecules.

A Scaffold for Exploring Structure-Activity Relationships
(SAR)
The two N-H protons of the imidazolidinone ring are key handles for derivatization. They can be

alkylated, acylated, or arylated to generate a library of analogs. The gem-dimethyl group

provides a constant, sterically defined anchor point, allowing researchers to systematically

probe how different substituents at the N1 and N3 positions affect biological activity. This

approach is fundamental to modern drug discovery. For instance, the broader imidazolidinone

class has shown promise as inhibitors of viral proteases and as antagonists for the CCR5 co-

receptor, which is crucial for HIV entry into cells.[1]
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Caption: Conceptual workflow for using the scaffold in drug discovery.

Potential as a Precursor to TACE Inhibitors
Tumor necrosis factor-alpha converting enzyme (TACE) is a critical target for the development

of anti-inflammatory drugs. Substituted 2-imidazolidinones have been investigated as potential

leads for TACE inhibitors.[2] The 4,4-dimethyl scaffold could serve as a starting point for

designing novel inhibitors where the gem-dimethyl groups help to orient other pharmacophoric

elements for optimal binding to the enzyme's active site.

Safety, Handling, and Storage
Proper handling is essential when working with any chemical reagent. 4,4-
Dimethylimidazolidin-2-one has associated hazards that must be managed through

appropriate laboratory practices.

Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the

following hazards.

Hazard Code Statement Pictogram

H302 Harmful if swallowed GHS07 (Exclamation Mark)

H315 Causes skin irritation GHS07 (Exclamation Mark)

H319 Causes serious eye irritation GHS07 (Exclamation Mark)

H335 May cause respiratory irritation GHS07 (Exclamation Mark)
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Safe Handling Protocol
Engineering Controls: Always handle this compound in a well-ventilated laboratory or inside

a chemical fume hood. Ensure that eyewash stations and safety showers are readily

accessible.

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

Body Protection: Wear a standard laboratory coat.

Procedures: Avoid creating dust if handling as a solid. Avoid direct contact with skin and

eyes. Do not ingest or inhale. Wash hands thoroughly after handling.

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to

prevent moisture absorption and contamination. Store away from incompatible materials

such as strong oxidizing agents.[5] The compound is stable under recommended storage

conditions.[5]

Conclusion
4,4-Dimethylimidazolidin-2-one (CAS: 24572-33-6) is more than a simple heterocyclic

molecule; it is a strategically functionalized building block with significant potential for advanced

chemical synthesis and pharmaceutical research. Its stable cyclic urea core, combined with the

sterically demanding gem-dimethyl group and reactive N-H functionalities, provides a unique

platform for developing novel compounds. By understanding its synthesis, properties, and safe

handling procedures, researchers can effectively utilize this compound to explore new frontiers

in medicinal chemistry and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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